molecular formula C20H17N5OS2 B3677611 1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3677611
M. Wt: 407.5 g/mol
InChI Key: COAKVXQWLLBKAQ-UHFFFAOYSA-N
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Description

1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a benzotriazole core substituted with a thiophene-2-carbonyl thiourea group

Preparation Methods

The synthesis of 1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution with Methyl and Phenyl Groups: The benzotriazole core is then substituted with methyl and phenyl groups using appropriate reagents such as methyl iodide and phenylboronic acid.

    Introduction of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group is introduced via a coupling reaction with thiophene-2-carboxylic acid.

    Formation of the Thiourea Moiety: Finally, the thiourea moiety is formed by reacting the intermediate with thiourea under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

    Coupling Reactions: The benzotriazole core can participate in coupling reactions with various electrophiles, forming new C-C or C-N bonds.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for new therapeutic agents.

    Chemical Sensors: Its ability to interact with various analytes makes it useful in the development of chemical sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and apoptosis.

Comparison with Similar Compounds

1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with similar compounds such as:

    Benzotriazole Derivatives: These compounds share the benzotriazole core but differ in their substituents, affecting their chemical and biological properties.

    Thiophene Derivatives: Compounds with a thiophene core exhibit similar electronic properties but differ in their reactivity and applications.

    Thiourea Derivatives: These compounds have the thiourea moiety, which imparts unique reactivity and biological activity.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various applications.

Properties

IUPAC Name

N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-12-5-7-14(8-6-12)25-23-16-10-13(2)15(11-17(16)24-25)21-20(27)22-19(26)18-4-3-9-28-18/h3-11H,1-2H3,(H2,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKVXQWLLBKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 3
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1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 4
1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 5
1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 6
1-[6-METHYL-2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

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